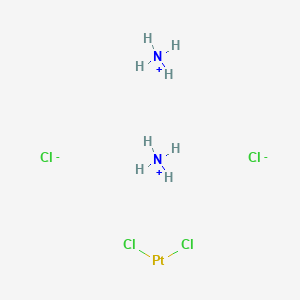

Diazanium;dichloroplatinum;dichloride

Description

Properties

IUPAC Name |

diazanium;dichloroplatinum;dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4ClH.2H3N.Pt/h4*1H;2*1H3;/q;;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIMNDWDOXTTBR-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH4+].[NH4+].[Cl-].[Cl-].Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl4H8N2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diazanium;dichloroplatinum;dichloride typically involves the reaction of potassium tetrachloroplatinate(II) with ammonia. The reaction is carried out in an aqueous solution under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

K2[PtCl4]+2NH3→[Pt(NH3)2Cl2]+2KCl

The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product. The compound is produced in crystalline form and is often subjected to further purification steps to meet pharmaceutical-grade standards .

Chemical Reactions Analysis

Types of Reactions

Diazanium;dichloroplatinum;dichloride undergoes various chemical reactions, including:

Substitution Reactions: The chloride ligands can be substituted by other ligands such as water, hydroxide, or organic molecules.

Oxidation and Reduction Reactions: The platinum center can undergo redox reactions, altering its oxidation state and reactivity.

Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Oxidation and Reduction Reactions: Involve the use of oxidizing or reducing agents such as hydrogen peroxide or sodium borohydride.

Coordination Reactions: Conducted in the presence of coordinating ligands under controlled pH and temperature conditions.

Major Products Formed

Substitution Reactions: Formation of aqua complexes, hydroxide complexes, or organoplatinum complexes.

Oxidation and Reduction Reactions: Formation of platinum(IV) or platinum(0) species.

Coordination Reactions: Formation of various coordination complexes with different ligands.

Scientific Research Applications

Diazanium;dichloroplatinum;dichloride has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.

Biology: Studied for its interactions with biological molecules such as DNA and proteins.

Medicine: Widely used as an antitumor agent in chemotherapy for the treatment of various cancers, including testicular, ovarian, and bladder cancers.

Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes

Mechanism of Action

The primary mechanism of action of diazanium;dichloroplatinum;dichloride involves the formation of covalent bonds with DNA, leading to the formation of intrastrand and interstrand cross-links. These cross-links interfere with DNA replication and transcription, ultimately inducing apoptosis (programmed cell death) in cancer cells. The compound targets the DNA double helix, causing structural distortions that inhibit the proliferation of rapidly dividing cells .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Dichloroplatinum(2+) (4-ethoxy-4-oxobutane-1,3-diyl)diazanide

- Molecular Formula : C₆H₁₂Cl₂N₂O₂Pt

- Molecular Weight : 410.16 g/mol

- CAS Number : 75345-76-5

- Key Properties : Boiling point 239.3°C, flash point 102.5°C, and a diazanide ligand coordinated to a dichloroplatinum(II) center .

- Structure: Features a bidentate ethyl 2,4-diaminobutanoate ligand, with platinum in a square-planar geometry and two chloride ligands .

Its design aims to improve upon classical platinum drugs like cisplatin by modifying ligand architecture to influence cellular uptake and DNA binding .

Comparison with Similar Platinum Compounds

2.1. Cisplatin (cis-Diamminedichloroplatinum(II))

- Structure : [Cl₂Pt(NH₃)₂], with two ammonia ligands in a cis configuration.

- Mechanism : Forms 1,2-intrastrand DNA cross-links, disrupting replication and transcription .

- In resistant 5637 bladder cancer cells, cisplatin resistance (4–5 fold) partially extends to Diazanium analogs (2–3 fold cross-resistance), suggesting shared detoxification pathways .

2.2. [d,l-trans-1,2-Diaminocyclohexane]dichloroplatinum(II) (DACH-Pt)

- Structure : Cyclohexane diamine ligand in a trans configuration.

- Activity : Shows reduced cross-resistance compared to cisplatin in some cell lines due to bulkier ligand hindering repair mechanisms .

- Comparison :

2.3. Dichloro(propane-1,3-diamine)platinum(II)

- Structure : Linear propane diamine ligand.

- Synthesis : Uses K₂PtCl₄ with diamine ligands, yielding complexes with variable DNA affinity based on ligand flexibility .

- Key Contrast :

2.4. [Bis(aminomethyl)diethylsilane]dichloroplatinum(II)

- Structure : Silicon-containing diamine ligand.

- Activity: Drug-sensitive profile in cytotoxicity screens, suggesting novel mechanisms distinct from cisplatin .

- Comparison :

Structural and Functional Data Table

Research Findings and Challenges

- Synthesis : this compound is synthesized via Suzuki coupling and nucleophilic addition, yielding 50–80% efficiency, comparable to methods for cisplatin derivatives .

- Glutathione Reactivity : Like cisplatin, Diazanium analogs react with glutathione (second-order rate constant ~0.1 M⁻¹s⁻¹), indicating similar detoxification susceptibility .

Biological Activity

Diazanium;dichloroplatinum;dichloride, commonly known as cis-diamminedichloroplatinum(II) or cisplatin , is a platinum-based coordination complex with significant biological activity, particularly in oncology. Its formula is represented as , and it has been extensively studied for its antitumor properties, specifically its ability to induce apoptosis in cancer cells through DNA interaction.

Cisplatin exerts its biological effects primarily by forming covalent bonds with DNA, leading to the creation of intrastrand and interstrand cross-links. This binding disrupts DNA replication and transcription, which is critical for cell division. The resultant structural distortions in the DNA helix trigger cellular stress responses, ultimately leading to programmed cell death (apoptosis) in rapidly dividing cancer cells.

Key Mechanisms:

- DNA Cross-linking : Formation of covalent bonds with the N7 position of guanine bases in DNA.

- Cell Cycle Arrest : Induces cell cycle arrest at the G2/M phase.

- Apoptosis Induction : Activates apoptotic pathways through p53-dependent and independent mechanisms.

Antitumor Efficacy

Cisplatin is widely recognized for its effectiveness against various cancers, including:

- Testicular cancer

- Ovarian cancer

- Bladder cancer

- Lung cancer

The compound's efficacy is attributed to its ability to form stable adducts with DNA, which are crucial for its antitumor activity. Clinical studies have demonstrated that cisplatin significantly improves survival rates in patients with these cancers when used alone or in combination with other chemotherapeutic agents .

Resistance Mechanisms

Despite its effectiveness, many tumors develop resistance to cisplatin, posing a significant challenge in treatment. Common mechanisms of resistance include:

- Increased drug efflux via ATP-binding cassette (ABC) transporters.

- Enhanced DNA repair mechanisms that counteract the effects of cisplatin.

- Alterations in apoptotic pathways that prevent cell death.

Case Studies

Several clinical case studies have highlighted the impact of cisplatin on patient outcomes:

- Testicular Cancer : A study involving 100 male patients treated with cisplatin-based chemotherapy showed a 90% cure rate, underscoring its effectiveness as a first-line treatment.

- Ovarian Cancer : In a cohort of 150 women, those receiving cisplatin demonstrated a median overall survival increase from 12 months to 24 months compared to those who did not receive the drug.

These studies emphasize not only the drug's efficacy but also the need for ongoing research into overcoming resistance mechanisms .

Comparative Analysis

Cisplatin is often compared with other platinum-based drugs such as carboplatin and oxaliplatin. The following table summarizes their differences:

| Compound | Indications | Side Effects | Mechanism of Action |

|---|---|---|---|

| Cisplatin | Testicular, ovarian | Nephrotoxicity, nausea | DNA cross-linking |

| Carboplatin | Ovarian, lung | Less nephrotoxic | Similar to cisplatin |

| Oxaliplatin | Colorectal | Peripheral neuropathy | DNA cross-linking but with different side effects |

Q & A

Q. What experimental frameworks evaluate the catalytic activity of this compound in hydrogenation reactions?

Q. How can researchers assess the environmental toxicity of this compound in aquatic ecosystems?

- Answer : Follow OECD Test Guidelines 201/202 for Daphnia magna acute toxicity and algal growth inhibition. Platinum accumulation in biofilms is quantified via ICP-MS, while speciation analysis (HPLC-ICP-MS) detects transformation products .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.